molecular formula C20H31N3O5 B2596368 Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate CAS No. 2097923-20-9

Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2596368
M. Wt: 393.484
InChI Key: NLJPTKSDLPAAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves several steps . The exact process may vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be determined through various methods . The exact structure would depend on the specific synthesis process used .


Chemical Reactions Analysis

This compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various methods . The exact properties would depend on the specific synthesis process used .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Drug Intermediate : This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its importance is highlighted by its role in the development of compounds targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which plays a significant role in cell growth and survival. The efficient and high-yield synthesis method established for this compound facilitates the development of potent anticancer drugs that can potentially overcome drug resistance problems (Zhang et al., 2018).

  • Chemical Space Exploration : The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the query compound, provides a pathway to novel compounds by enabling selective derivation on the azetidine and cyclobutane rings. This approach opens up access to chemical spaces complementary to piperidine ring systems, underscoring the potential of such intermediates in discovering new biologically active molecules (Meyers et al., 2009).

  • Nociceptin Antagonist Synthesis : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin antagonists, illustrates the importance of such compounds in therapeutic applications. The method includes diastereoselective reduction and isomerization steps, highlighting the compound's role in creating drugs aimed at pain management and possibly other neurological disorders (Jona et al., 2009).

  • Enzyme Inhibition Studies : The compound's derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a key enzyme in folate-mediated one-carbon metabolism. Despite structural modifications aimed at enhancing enzyme binding and inhibition, the results highlight the intricate balance between structural changes and biological activity, providing insights into designing more effective enzyme inhibitors (Rosowsky et al., 1994).

properties

IUPAC Name

tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJPTKSDLPAAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate

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